molecular formula C4H2ClNO3 B7965386 2-Chlorooxazole-5-carboxylic acid

2-Chlorooxazole-5-carboxylic acid

Cat. No.: B7965386
M. Wt: 147.51 g/mol
InChI Key: YPVRRKXUYHUYGA-UHFFFAOYSA-N
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Description

2-Chlorooxazole-5-carboxylic acid is a heterocyclic compound that contains both chlorine and carboxylic acid functional groups It is a derivative of oxazole, a five-membered aromatic ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazole-5-carboxylic acid typically involves the chlorination of oxazole derivatives. One common method is the reaction of oxazole with chlorine gas in the presence of a suitable catalyst. Another approach involves the use of 5-chloroisoxazoles as starting materials, which can be isomerized to 2-chlorooxazole derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly and cost-effective catalysts is also a focus in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorooxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-oxazole-5-carboxylic acid
  • 5-Oxazolecarboxylic acid, 2-chloro-
  • Other oxazole derivatives with different substituents

Uniqueness

2-Chlorooxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRRKXUYHUYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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